molecular formula C13H13INO2S- B1447018 [N-(p-Toluenesulfonyl)imino]phenyliodinane CAS No. 55962-05-5

[N-(p-Toluenesulfonyl)imino]phenyliodinane

Cat. No. B1447018
CAS RN: 55962-05-5
M. Wt: 374.22 g/mol
InChI Key: KLNQVHZJPSKICT-UHFFFAOYSA-N
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Description

“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is a chemical compound with the molecular formula C13H12INO2S . It is also known as 4-methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “[N-(p-Toluenesulfonyl)imino]phenyliodinane” is represented by the formula 1S/C13H12INO2S/c1-11-7-9-13 (10-8-11)18 (16,17)15-14-12-5-3-2-4-6-12/h2-10H,1H3 . This indicates the presence of carbon ©, hydrogen (H), iodine (I), nitrogen (N), oxygen (O), and sulfur (S) in the compound .


Physical And Chemical Properties Analysis

“[N-(p-Toluenesulfonyl)imino]phenyliodinane” has a molecular weight of 373.21 . The compound is solid in its physical form . The compound should be stored in a refrigerator .

Scientific Research Applications

Catalytic Asymmetric Aziridination

[N-(p-Toluenesulfonyl)imino]phenyliodinane has been utilized in catalytic asymmetric aziridination, which involves the formation of three-membered nitrogen-containing heterocycles (aziridines). This compound has been used with manganese and iron tetramethylchiroporphyrins as catalysts, achieving opposite enantioselectivities with these metal centers. This finding highlights the potential for developing enantioselective synthetic methods using this compound (Simonato et al., 1999).

Copper-Catalyzed Aziridination

In the context of copper-catalyzed reactions, [N-(p-Toluenesulfonyl)imino]phenyliodinane has been employed as a nitrene precursor for the aziridination of both electron-rich and electron-deficient olefins. This process yields N-tosylaziridines, highlighting the versatility of this compound in different catalytic systems and its utility in organic synthesis (Evans et al., 1991).

Preparation of Sulfoximide Derivatives

This compound has also been used in the preparation of sulfoximide derivatives of monocyclic thiophenes. The treatment of thiophenes with [N-(p-Toluenesulfonyl)imino]phenyliodinane in the presence of certain catalysts has led to the successful synthesis of these derivatives, which are important in various chemical transformations (Nakayama et al., 1999).

Bis(Oxazoline)-Copper Complexes as Chiral Catalysts

Bis(oxazoline)-copper complexes have been used as chiral catalysts for the enantioselective aziridination of olefins with [N-(p-Toluenesulfonyl)imino]phenyliodinane. This application demonstrates the role of this compound in asymmetric synthesis, contributing to the development of enantioselective processes (Evans et al., 1993).

Asymmetric Imination of Organic Selenides

The compound has been used for the asymmetric imination of organic selenides, leading to the formation of selenimides. This process is significant in the synthesis of optically active compounds, demonstrating the compound's utility in stereoselective chemical reactions (Miyake et al., 2000).

Diastereoselective Copper-Catalyzed Aziridination

[N-(p-Toluenesulfonyl)imino]phenyliodinane has been shown to be effective in the diastereoselective copper-catalyzed aziridination of olefins. This application underlines its importance in the synthesis of diastereomerically enriched compounds (Di Chenna et al., 2004).

Safety And Hazards

The safety information for “[N-(p-Toluenesulfonyl)imino]phenyliodinane” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These statements provide guidance on measures to take to prevent or mitigate adverse effects from exposure to the compound .

properties

IUPAC Name

4-methyl-N-phenyliodanuidylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10,15H,1H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNQVHZJPSKICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[I-]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13INO2S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-phenyliodanuidylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[N-(p-Toluenesulfonyl)imino]phenyliodinane
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[N-(p-Toluenesulfonyl)imino]phenyliodinane
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[N-(p-Toluenesulfonyl)imino]phenyliodinane
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[N-(p-Toluenesulfonyl)imino]phenyliodinane
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Reactant of Route 6
[N-(p-Toluenesulfonyl)imino]phenyliodinane

Citations

For This Compound
223
Citations
DA Evans, MM Faul, MT Bilodeau - The Journal of Organic …, 1991 - ACS Publications
The Cu (I)-or Cu (II)-catalyzed aziridination of both electron-richand electron-deficient olefins em-ploying (N-(p-toluenesulfonyl) imino) phenyliodinane, PhI= NTs, as the nitrene …
Number of citations: 491 pubs.acs.org
BW Lim, KH Ahn - Synthetic communications, 1996 - Taylor & Francis
The Reaction of [N-(p-Toluenesulfonyl)Imino]-Phenyliodinane with Enol Silanes Page 1 SYNTHETIC COMMUNICATIONS, 26(18), 3407-3412 (1996) THE REACTION OF [N-(P-TOLLJENESULFONYL)IMINO] …
Number of citations: 24 www.tandfonline.com
DY Kim, HS Kim, EJ Park, JY Mang… - Bulletin of the Korean …, 2001 - koreascience.kr
The preparation of allylic amines has been an area ofcon siderable activity in recent years due primarily to their key function as intermediate in organic synthesis, 1 as well as their …
Number of citations: 2 koreascience.kr
DY Kim, JS Choi, DY Rhie, SK Chang… - Synthetic …, 1997 - Taylor & Francis
Transformation of Allylic Silanes Into Allylic Amines Using [N-(P-Toluenesulfonyl)Imino]Phenyliodinane Page 1 SYNTHETIC COMMUNICATIONS, 27( 16), 2753-2760 (1997) TRANSFORMATION …
Number of citations: 10 www.tandfonline.com
DY Kim, HS Kim, YJ Choi, JY Mang… - Synthetic …, 2001 - Taylor & Francis
Full article: TRANSFORMATION OF ALLYL STANNANES INTO ALLYL AMINES USING [N-(p-TOLUENESULFONYL)IMINO]-PHENYLIODINANE Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online …
Number of citations: 5 www.tandfonline.com
J Nakayama, Y Sano, Y Sugihara, A Ishii - Tetrahedron letters, 1999 - Elsevier
Preparation of sulfoximide derivatives of monocyclic thiophenes is reported. Treatment of 2,4-di-tert-butylthiophene 1-oxide (4) with N-[(p-toluenesulfonyl)imino]-phenyliodinane (TsN=…
Number of citations: 22 www.sciencedirect.com
RY Yang, LX Dai - Synthesis, 1993 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 10 www.thieme-connect.com
P Brandt, MJ Södergren, PG Andersson… - Journal of the …, 2000 - ACS Publications
The mechanism of the copper-catalyzed aziridination of alkenes using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs) as the nitrene source has been elucidated by a combination …
Number of citations: 263 pubs.acs.org
P Dauban, L Sanière, A Tarrade… - Journal of the American …, 2001 - ACS Publications
Transition metal-catalyzed functionalization of hydrocarbons is a fundamental process of paramount importance in organic synthesis. Among the numerous existing methodologies, …
Number of citations: 346 pubs.acs.org
L Ma, DM Du, J Xu - The Journal of Organic Chemistry, 2005 - ACS Publications
Chalcones were asymmetrically aziridinated with [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI NTs) as a nitrene source under catalysis of CuOTf and a series of cyclohexane-linked …
Number of citations: 84 pubs.acs.org

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